N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]furan-2-carboxamide
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Overview
Description
N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]furan-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique heterocyclic structure, which includes a benzothiazole moiety fused with a dioxin ring and a furan carboxamide group. The compound’s molecular formula is C14H12N2O4S, and it has a molecular weight of 304.32 g/mol .
Preparation Methods
The synthesis of N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]furan-2-carboxamide involves multiple steps. The starting materials typically include 2-aminobenzothiazole and 3-methyl-1,4-dioxane-2,5-dione. The synthetic route involves the following steps:
Formation of the Benzothiazole Intermediate: The reaction of 2-aminobenzothiazole with 3-methyl-1,4-dioxane-2,5-dione under acidic conditions forms the benzothiazole intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the dioxino ring.
Chemical Reactions Analysis
N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial and antifungal activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique structure.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit bacterial growth by interfering with the synthesis of essential proteins and enzymes. It may also disrupt cell membrane integrity, leading to cell death . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]furan-2-carboxamide can be compared with other similar compounds, such as:
6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine: This compound shares a similar benzothiazole-dioxin structure but lacks the furan carboxamide group.
N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide: This compound has a thiophene carboxamide group instead of a furan carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-17-9-7-11-12(21-6-5-20-11)8-13(9)22-15(17)16-14(18)10-3-2-4-19-10/h2-4,7-8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIHHPFVMRCLQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CO4)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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